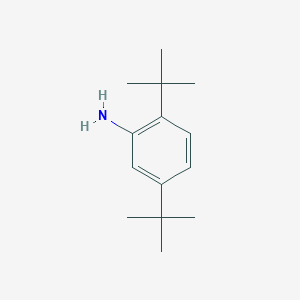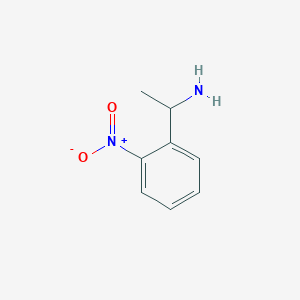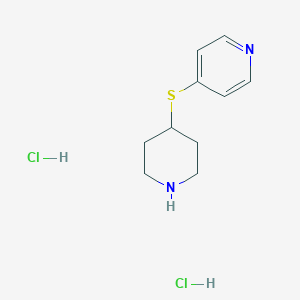
2,5-di-tert-Butylaniline
描述
2,5-di-tert-Butylaniline is an organic compound with the chemical formula C14H23N. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its yellow to yellow-brown solid appearance and is soluble in organic solvents such as ether, benzene, and acetone .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-di-tert-Butylaniline is typically synthesized through the reaction of aniline with tert-butyl bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The intermediate product formed is then treated with an acid to yield the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization from ethanol to obtain fine needles .
化学反应分析
2,5-di-tert-Butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl groups provide steric hindrance, influencing the regioselectivity of the reaction. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or sulfonated derivatives .
科学研究应用
2,5-di-tert-Butylaniline has several applications in scientific research:
Chemistry: It is used in the synthesis of rigid bidentate nitrogen ligands, such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN). These ligands are important in coordination chemistry and catalysis .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used as a flame retardant additive in plastics and rubber materials to enhance their fire resistance .
作用机制
The mechanism of action of 2,5-di-tert-Butylaniline in its various applications depends on its chemical structure. In coordination chemistry, the tert-butyl groups provide steric hindrance, which can influence the binding properties of the ligands. The aniline moiety can participate in hydrogen bonding and other interactions, affecting the overall reactivity and stability of the compound .
相似化合物的比较
- 2-tert-Butylaniline
- 4-tert-Butylaniline
- 2,4,6-Tri-tert-butylaniline
Comparison: 2,5-di-tert-Butylaniline is unique due to the specific positioning of the tert-butyl groups, which provides distinct steric and electronic properties. Compared to 2-tert-Butylaniline and 4-tert-Butylaniline, the 2,5-substitution pattern offers different reactivity and selectivity in chemical reactions. The presence of two tert-butyl groups also enhances the compound’s solubility in organic solvents and its stability .
属性
IUPAC Name |
2,5-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZVLYNISQOZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345559 | |
| Record name | 2,5-di-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21860-03-7 | |
| Record name | 2,5-di-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2,5-bis(1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-di-tert-butylaniline in photochemical reactions involving quinones?
A1: this compound acts as an electron donor in photoinduced electron transfer reactions with quinones, like 2-methyl-1,4-naphthoquinone. [] Upon excitation, the triplet state of the quinone accepts an electron from the amine, resulting in the formation of a radical ion pair. [] The presence of salts like lithium perchlorate can significantly influence the subsequent reactions of these radical ion pairs, promoting the formation of free radical ions and affecting their recombination kinetics. []
Q2: How does this compound react with alkylzinc complexes bearing a bulky amido-imino ligand?
A2: Instead of undergoing the expected alkane elimination, this compound acts as a proton source when reacting with the alkylzinc complex (L)Zn-nBu, where L represents the bulky amido-imino ligand [1-n-butyl-2-(2,6-diisopropylphenyl)iminoacenaphthen-1-yl]-2,6-diisopropylphenylamide. [] This protonation leads to the formation of the corresponding amino-imine LH and a zinc species. [] This unusual reactivity highlights the significant influence of steric hindrance imposed by the bulky ligand on the reactivity of the zinc center.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)



![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)




![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
